A Comprehensive Technical Guide to 3'-Chloropropiophenone (CAS: 34841-35-5)
A Comprehensive Technical Guide to 3'-Chloropropiophenone (CAS: 34841-35-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Chloropropiophenone, with the CAS number 34841-35-5, is a chlorinated aromatic ketone that serves as a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] Its structural features, particularly the reactive carbonyl group and the chlorinated phenyl ring, make it a versatile building block in medicinal chemistry and organic synthesis.[1][3] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of 3'-Chloropropiophenone, with a focus on its role in drug development.
Physicochemical Properties
3'-Chloropropiophenone is a white to light yellow crystalline solid at room temperature.[4][5] It is soluble in organic solvents such as methanol, ethanol, ether, chloroform, and acetic acid, but insoluble in water.[6] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 34841-35-5 | [4] |
| Molecular Formula | C₉H₉ClO | [4][7] |
| Molecular Weight | 168.62 g/mol | [4][7] |
| Appearance | White to light yellow crystalline solid | [4] |
| Melting Point | 45-50 °C | [4][7] |
| Boiling Point | 124 °C @ 14 mmHg | [4][5] |
| 113-115 °C @ 4 mmHg | [7] | |
| Density | ~1.11-1.15 g/cm³ | [4][6] |
| Solubility | Soluble in methanol, ethanol, ether, chloroform, acetic acid; Insoluble in water | [6] |
| Flash Point | > 110 °C (> 230 °F) | [4][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3'-Chloropropiophenone. Key spectral data are summarized below.
| Spectrum Type | Key Peaks/Signals | Reference |
| ¹H NMR (in CDCl₃) | δ (ppm): 7.92 (s, 1H), 7.85 (d, 1H), 7.50 (d, 1H), 7.40 (t, 1H), 2.97 (q, 2H), 1.22 (t, 3H) | [8] |
| IR (KBr disc) | Characteristic peaks for C=O stretching and C-Cl stretching. | [9][10] |
| Mass Spectrometry (EI) | m/z: 168 (M+), 139, 111, 141 | [11][12] |
Synthesis of 3'-Chloropropiophenone
Several synthetic routes to 3'-Chloropropiophenone have been reported. Two common methods are detailed below.
Experimental Protocol 1: Friedel-Crafts Acylation of Chlorobenzene (B131634)
This method involves the reaction of chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.
Materials:
-
Chlorobenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Suspend anhydrous aluminum chloride in dry dichloromethane in a reaction vessel equipped with a stirrer and cooled to 0°C.
-
Slowly add a solution of propionyl chloride in dichloromethane to the suspension while maintaining the temperature at 0°C.
-
To this mixture, add a solution of chlorobenzene in dichloromethane dropwise at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours, and then allow it to stir at room temperature for 12 hours.
-
Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid to quench the reaction.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts and wash them twice with water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product as an off-white solid.
-
Recrystallize the crude product from pentane to yield pure 3'-Chloropropiophenone.[13][14]
Experimental Protocol 2: Grignard Reaction with 3-Chlorobenzonitrile (B1581422)
This synthesis involves the reaction of a Grignard reagent, ethylmagnesium bromide, with 3-chlorobenzonitrile.[15][16][17]
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Dry diethyl ether or tetrahydrofuran (B95107) (THF)
-
3-Chlorobenzonitrile
-
Hydrochloric acid (6N)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, place magnesium turnings and a small crystal of iodine in dry diethyl ether under a nitrogen atmosphere.
-
Slowly add a solution of ethyl bromide in dry diethyl ether to initiate the formation of the Grignard reagent (ethylmagnesium bromide). The mixture is typically heated under reflux to ensure complete reaction.[16][17]
-
After the Grignard reagent is formed, cool the mixture to room temperature.
-
Slowly add a solution of 3-chlorobenzonitrile in dry diethyl ether to the Grignard reagent. A precipitate will form.[16][17]
-
Stir the reaction mixture overnight at room temperature.
-
Cool the reaction mixture in an ice bath and hydrolyze it by the slow addition of 6N hydrochloric acid until the solution is acidic.[16][17]
-
Extract the mixture with ethyl acetate.
-
Wash the organic extract twice with water, dry it over anhydrous sodium sulfate, and concentrate it on a rotary evaporator to obtain the crude product.[16][17]
-
The crude product can be further purified by vacuum distillation or recrystallization to yield 3'-Chloropropiophenone.[16][17]
Caption: Synthetic pathways for 3'-Chloropropiophenone.
Applications in Drug Development
3'-Chloropropiophenone is a crucial intermediate in the synthesis of several important pharmaceuticals. Its chemical structure allows for further modifications to build more complex molecules with therapeutic properties.
Key Pharmaceutical Applications:
-
Bupropion (B1668061): An antidepressant and smoking cessation aid.[1][2] The synthesis of bupropion involves the α-bromination of 3'-chloropropiophenone followed by reaction with tert-butylamine.[18]
-
Dapoxetine: A short-acting selective serotonin (B10506) reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[2][6] The synthesis involves the asymmetric reduction of 3'-chloropropiophenone to the corresponding alcohol, which is a key chiral intermediate.[6]
-
Maraviroc: An antiretroviral drug used in the treatment of HIV infection. 3'-Chloropropiophenone is a precursor in the multi-step synthesis of this complex molecule.[2][15]
Caption: Role of 3'-Chloropropiophenone in API synthesis.
Safety and Handling
3'-Chloropropiophenone is an irritant to the eyes, respiratory system, and skin.[19] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[7] It should be used in a well-ventilated area or a fume hood.[7] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[20]
Conclusion
3'-Chloropropiophenone is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined physicochemical properties and established synthetic routes make it a reliable starting material for the production of several life-saving drugs. This guide provides essential technical information for researchers and professionals involved in organic synthesis and drug development, highlighting the critical role of 3'-Chloropropiophenone in advancing medicinal chemistry.
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